molecular formula C13H16BrNO2 B8423637 4-Bromo-2-(cyclohexylamino)benzoic acid

4-Bromo-2-(cyclohexylamino)benzoic acid

Cat. No.: B8423637
M. Wt: 298.18 g/mol
InChI Key: CHLIESQSABIWMH-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclohexylamino)benzoic acid is a brominated benzoic acid derivative featuring a cyclohexylamino substituent at the ortho position relative to the carboxylic acid group. This compound belongs to a class of halogenated aromatic acids with applications in medicinal chemistry, organic synthesis, and material science. Its structure combines a bromine atom (electron-withdrawing group) and a cyclohexylamino moiety (bulky, lipophilic substituent), which influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

4-bromo-2-(cyclohexylamino)benzoic acid

InChI

InChI=1S/C13H16BrNO2/c14-9-6-7-11(13(16)17)12(8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2,(H,16,17)

InChI Key

CHLIESQSABIWMH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C=CC(=C2)Br)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

2-(Cyclohexylamino)benzoic Acid (Compound 10)

  • Structure : Lacks the bromine atom at the para position.
  • Synthesis: Prepared via condensation of cyclohexylamine with 2-aminobenzoic acid derivatives, yielding a 67–91% purity range .
  • Key Differences : Absence of bromine reduces molecular weight (MW = ~235 g/mol vs. ~314 g/mol for the brominated analogue) and alters electronic properties. The bromine in the target compound enhances electrophilic substitution reactivity and may improve binding affinity in biological systems due to increased hydrophobicity.

4-Bromo-2-(dimethylamino)benzoic Acid Hydrochloride

  • Structure: Substitutes cyclohexylamino with dimethylamino and includes a hydrochloride salt.
  • Thermal Stability : The hydrochloride salt form (mp = 165°C) suggests higher thermal stability than the free base form of the target compound .

4-Fluoro-2-(phenylamino)benzoic Acid

  • Structure: Replaces bromine with fluorine and cyclohexylamino with phenylamino.
  • Crystallography : Exhibits intramolecular N–H⋯O hydrogen bonding and dimer formation via O–H⋯O interactions. The fluorine atom’s electronegativity increases acidity (pKa ~2.5–3.0) compared to bromine-containing analogues (pKa ~3.5–4.0) .

Halogen-Substituted Analogues

5-Bromo-2-chloro Benzoic Acid

  • Synthesis : Produced via bromination of 2-chlorobenzotrichloride, achieving >95% yield and 80–92% purity .
  • Industrial Relevance: Cost-effective synthesis highlights the advantage of halogen positioning for large-scale production, contrasting with the target compound’s more complex cyclohexylamino functionalization.

2-Bromo-4-chlorobenzoic Acid

  • Physicochemical Properties : MW = 235.46 g/mol; lower lipophilicity (logP ~2.1) compared to the target compound (estimated logP ~3.5) due to the absence of the cyclohexyl group .

Functional Group Variations

4-Bromo-2-(trifluoromethyl)benzoic Acid

  • Applications : The trifluoromethyl group enhances thermal stability and electronic properties, making it valuable in liquid crystal research .
  • Reactivity : CF₃ is a stronger electron-withdrawing group than bromine, further activating the aromatic ring for nucleophilic attack.

4-Bromo-2-(hydroxymethyl)benzoic Acid

  • Hydrophilicity: The hydroxymethyl group increases water solubility, contrasting with the hydrophobic cyclohexylamino group in the target compound .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula MW (g/mol) Melting Point (°C) logP (Estimated) Key Applications
4-Bromo-2-(cyclohexylamino)benzoic acid C₁₃H₁₆BrNO₂ 314.18 Not reported ~3.5 Medicinal chemistry, synthesis
2-(Cyclohexylamino)benzoic acid C₁₃H₁₇NO₂ 235.28 165–167 ~2.8 Intermediate for boron-containing amides
4-Bromo-2-(dimethylamino)benzoic acid HCl C₉H₁₀BrNO₂·HCl 284.55 165 ~2.2 Drug discovery
5-Bromo-2-chloro benzoic acid C₇H₄BrClO₂ 235.46 120–122 ~2.1 Industrial synthesis

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